Potency and Antagonism in Juvenile Hormone Biosynthesis: Manse-AT vs. Manse-AT(6-13) and Manse-AT(10-13)
Manse-AT stimulates JH biosynthesis in adult female M. sexta corpora allata (CA). SAR studies show the minimal sequence for agonist activity is the C-terminal octapeptide, Manse-AT (6–13). In contrast, the shorter tetrapeptide fragment, Manse-AT (10–13), acts as a potent antagonist with an IC50 of 0.9 nM, demonstrating that sequence length dictates functional outcome [1].
| Evidence Dimension | JH Biosynthesis Stimulation / Antagonism |
|---|---|
| Target Compound Data | Manse-AT (full-length 13-mer) stimulates JH biosynthesis; Manse-AT (10–13) acts as antagonist (IC50 = 0.9 nM) |
| Comparator Or Baseline | Manse-AT (6–13) (minimal agonist fragment) |
| Quantified Difference | Antagonist IC50 = 0.9 nM for Manse-AT (10–13) vs. agonist activity for Manse-AT (6–13) |
| Conditions | In vitro radiochemical assay with isolated adult female M. sexta CA |
Why This Matters
This demonstrates that the full-length Manse-AT is a specific agonist for JH biosynthesis, whereas the truncated fragment is a high-potency antagonist, which is critical for designing experiments targeting JH regulation.
- [1] Kai, Z. P., Zhu, J. J., Deng, X. L., Yang, X. L., & Chen, S. S. (2018). Discovery of a Manduca sexta Allatotropin Antagonist from a Manduca sexta Allatotropin Receptor Homology Model. Molecules, 23(4), 817. View Source
